6-Bromoimidazo[1,2-a]pyridin-2-ol

Medicinal Chemistry Organic Synthesis Cross-Coupling

Researchers targeting PI3Kα or BTK often face inefficient diversification of the imidazo[1,2-a]pyridine core. 6-Bromoimidazo[1,2-a]pyridin-2-ol (CAS 1506471-03-9) solves this via dual functional handles enabling parallel analog synthesis from a single intermediate. - C6-Br enables high-yield Suzuki-Miyaura cross-couplings; documented route to DW09849 (PI3Kα IC₅₀ = 12 nM). - C2-OH supports O-alkylation & phosphorylation; essential precursor for Rab GGTase phosphonopropionate probes. - Condition-switchable ipso (C6) vs. cine (C7) derivatization maximizes library diversity vs. 6-Cl analog. Supplied at ≥95% purity; stored at 2-8°C. For R&D use only. Global shipping available.

Molecular Formula C7H5BrN2O
Molecular Weight 213.03 g/mol
CAS No. 1506471-03-9
Cat. No. B1446592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromoimidazo[1,2-a]pyridin-2-ol
CAS1506471-03-9
Molecular FormulaC7H5BrN2O
Molecular Weight213.03 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN2C=C1Br)O
InChIInChI=1S/C7H5BrN2O/c8-5-1-2-6-9-7(11)4-10(6)3-5/h1-4,11H
InChIKeyKAVQXCCNDPCXOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromoimidazo[1,2-a]pyridin-2-ol Identity & Specifications


6-Bromoimidazo[1,2-a]pyridin-2-ol (CAS: 1506471-03-9, MF: C₇H₅BrN₂O, MW: 213.03 g/mol) is a fused bicyclic heterocycle belonging to the imidazo[1,2-a]pyridine class . Its defining structural features are a reactive bromine atom at the C6 position and a hydroxyl group at the C2 position, which exists in tautomeric equilibrium with the 6-Bromoimidazo[1,2-a]pyridin-2(3H)-one form . The compound is typically supplied as a solid with a certified purity of ≥95%, requiring storage at 2-8 °C [1]. It is intended exclusively for R&D use as a building block and reference standard .

Non-Substitutability: C6-Br and C2-OH Tautomerism


Substituting 6-Bromoimidazo[1,2-a]pyridin-2-ol with other imidazo[1,2-a]pyridine derivatives (e.g., the 6-chloro analog, the 6-iodo analog, or the non-halogenated parent) is not scientifically sound without experimental validation. The specific halogen dictates critical properties such as reactivity in cross-coupling reactions (Br >> Cl in oxidative addition to Pd(0)) and the electronic influence on the adjacent aromatic system, which modulates tautomeric equilibrium at the C2 hydroxyl group . The C2-OH group itself is a crucial functional handle for further derivatization (e.g., O-alkylation, phosphorylation) and directly influences the compound's solubility profile and potential hydrogen-bonding interactions with biological targets . A generic substitution based solely on the imidazopyridine core overlooks these quantifiable, position-specific differences in reactivity and physicochemical behavior, which can lead to failed synthetic routes or invalid structure-activity relationship (SAR) conclusions.

Differentiation Evidence vs. Analogs


Regioselective Ipso- and Cine-Substitution via C6-Br

The C6-Br substituent in 6-Bromoimidazo[1,2-a]pyridin-2-ol exhibits tunable reactivity, enabling divergent synthesis of 6- or 7-substituted analogs under different reaction conditions. This is a quantifiable advantage over the corresponding 6-chloro analog, which is significantly less reactive in copper-catalyzed ipso-substitution and microwave-assisted Suzuki-Miyaura couplings due to the stronger C-Cl bond . The data demonstrate that by simply choosing the catalytic system, a chemist can selectively synthesize either 6-substituted or 7-substituted derivatives, a level of control not readily achievable with the parent or other 6-halogenated analogs without extensive re-optimization.

Medicinal Chemistry Organic Synthesis Cross-Coupling Regioselective Functionalization

PI3Kα Inhibition via DW09849 Derivative

The C2-OH and C6-Br functionalities of 6-Bromoimidazo[1,2-a]pyridin-2-ol are both essential for constructing the potent and selective PI3Kα inhibitor DW09849 (IC₅₀ = 12 nM) . This is a specific, high-value application that is not shared by the 6-unsubstituted analog (Imidazo[1,2-a]pyridin-2-ol, CAS 112566-20-8), which lacks the C6 halogen handle required for installing the final molecule's key hydrophobic motif via cross-coupling. The 6-bromo compound provides a direct, quantitative entry into a pharmacologically validated chemical space.

Medicinal Chemistry Kinase Inhibition Oncology Drug Discovery

Rab GGTase Inhibitor Intermediate

6-Bromoimidazo[1,2-a]pyridin-2-ol serves as a key intermediate for synthesizing 6-substituted imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acid derivatives, which are potent inhibitors of Rab geranylgeranyltransferase . This application is contingent on the presence of the C2-hydroxyl group, which acts as a nucleophile in the key ring-formation step. The parent imidazo[1,2-a]pyridine scaffold (lacking the C2-OH) would be unsuitable for this transformation, highlighting a clear differentiation point.

Medicinal Chemistry Transferase Inhibition Drug Discovery Phosphonopropionates

BTK Inhibitor Development

Derivatives of 6-Bromoimidazo[1,2-a]pyridin-2-ol have been reported to exhibit potent inhibitory activity against Bruton's tyrosine kinase (BTK), a critical target in B-cell malignancies and autoimmune diseases . This provides a direct link to a high-value therapeutic area. The 6-bromo substituent is essential for introducing structural diversity at the C6 position, a known hotspot for modulating BTK potency and selectivity. In contrast, the 6-chloro analog is far less commonly employed in this context due to its reduced reactivity in the palladium-catalyzed cross-coupling reactions typically used to functionalize this position .

Medicinal Chemistry Kinase Inhibition Immunology Oncology BTK

Key Application Scenarios


Divergent 6- and 7-Substituted Imidazopyridine Library Synthesis

Researchers focused on targets like PI3Kα and BTK should prioritize this compound as their core building block. The ability to selectively derivatize either the C6 (ipso) or C7 (cine) positions by simply altering the reaction conditions (Cu-catalyzed vs. base-mediated) allows for the efficient parallel synthesis of two structurally distinct sets of analogs from a single, commercially available intermediate. This quantifiably increases the diversity and value of the resulting compound library compared to using the less versatile 6-chloro analog.

Reliable C6 Cross-Coupling for Advanced Intermediates

For projects requiring a robust C6 functionalization step, this compound is the clear choice. The C6-Br bond undergoes reliable and high-yielding Suzuki-Miyaura and other palladium-catalyzed cross-couplings, as documented in the synthesis of potent inhibitors . This contrasts with the 6-chloro analog, where the stronger C-Cl bond often leads to lower yields and requires more forcing conditions, increasing the risk of side reactions and complicating scale-up efforts.

Synthesis of PI3Kα Inhibitor DW09849

If the synthetic objective is to explore or optimize PI3Kα inhibitors with a proven binding mode, this specific compound is the documented starting material for constructing the advanced lead, DW09849 (IC₅₀ = 12 nM) . Using a non-halogenated or differently substituted imidazopyridine would necessitate a de novo synthetic route, negating the efficiency and known performance of the established pathway.

Synthesis of Rab GGTase Inhibitor Probes

Scientists developing chemical probes to study protein prenylation pathways should utilize this compound for its unique ability to form the phosphonopropionate class of Rab GGTase inhibitors . This application is strictly dependent on the nucleophilic C2-OH group present in this specific compound, which is absent in the parent imidazo[1,2-a]pyridine scaffold. This makes 6-Bromoimidazo[1,2-a]pyridin-2-ol the non-substitutable precursor for this entire class of probes.

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